3-Nlla

Description

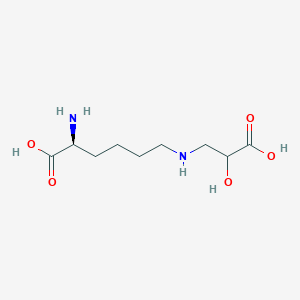

Structure

3D Structure

Properties

CAS No. |

116448-40-9 |

|---|---|

Molecular Formula |

C9H18N2O5 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-carboxy-2-hydroxyethyl)amino]hexanoic acid |

InChI |

InChI=1S/C9H18N2O5/c10-6(8(13)14)3-1-2-4-11-5-7(12)9(15)16/h6-7,11-12H,1-5,10H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1 |

InChI Key |

AWTWOFFPZHOMHF-PKPIPKONSA-N |

SMILES |

C(CCNCC(C(=O)O)O)CC(C(=O)O)N |

Isomeric SMILES |

C(CCNCC(C(=O)O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNCC(C(=O)O)O)CC(C(=O)O)N |

Synonyms |

3-(N(epsilon)-lysino)lactic acid 3-NLLA |

Origin of Product |

United States |

Investigation of Molecular Interactions and Self Assembly Mechanisms of N Lauroyl L Alanine Systems

Identification of Intermolecular Driving Forces for Gel Formation

The gelation process of N-Lauroyl-L-alanine is driven by a synergistic combination of non-covalent intermolecular interactions. These forces facilitate the self-assembly of individual NLLA molecules into larger aggregates and ultimately into a macroscopic gel network researchgate.netuniroma1.itat.uaresearchgate.netmdpi.comacs.orgtandfonline.com. The primary driving forces identified include hydrogen bonding, hydrophobic interactions, and van der Waals forces uniroma1.itresearchgate.netmdpi.comacs.orgtandfonline.comchem-soc.simdpi.com. While π-π stacking interactions are generally observed in supramolecular gels formed by molecules with aromatic rings, their contribution in NLLA systems, which lack inherent aromaticity, is typically considered secondary or in conjunction with other interactions uniroma1.itresearchgate.netmdpi.comchem-soc.simdpi.comgoogle.comnih.gov.

Hydrogen Bonding Contributions (e.g., Amide Bonds)

Hydrogen bonding plays a pivotal role as a primary intermolecular driving force for the gel formation in N-Lauroyl-L-alanine systems at.uaresearchgate.netmdpi.comacs.orgiitkgp.ac.in. Specifically, the amide bonds within the NLLA molecule are critical participants in forming these hydrogen bonds, which are essential for the self-assembly process at.uaresearchgate.netmdpi.comiitkgp.ac.innih.govrsc.org. Studies utilizing techniques such as Fourier-transform infrared (FT-IR) and UV spectroscopy have provided molecular-level insights, revealing changes in amide bonds upon gel formation, indicative of hydrogen bond establishment at.uaresearchgate.netacs.org. The presence of an amide bond connecting the polar head-group (L-alanine) to the lipophilic lauroyl tail is fundamental for this interaction rsc.orgresearchgate.net.

Hydrophobic Interactions

The long alkyl chain, specifically the lauroyl group, of N-Lauroyl-L-alanine significantly contributes to hydrophobic interactions within the self-assembling system uniroma1.itacs.orgchem-soc.sirsc.org. These interactions, alongside van der Waals forces, are crucial for bringing the larger aggregates of NLLA molecules into close proximity, enabling the formation of the three-dimensional network characteristic of gels uniroma1.itacs.orgtandfonline.comchem-soc.siiitkgp.ac.inrsc.org. The balance between the hydrophobic and hydrophilic moieties of the NLLA molecule is a key determinant of its gelation ability in various solvents uniroma1.it.

π-π Stacking Interactions

While N-Lauroyl-L-alanine itself does not possess an aromatic ring, π-π stacking interactions are broadly recognized as a driving force in the self-assembly of various low-molecular-weight organogelators, particularly those derived from amino acids with aromatic moieties uniroma1.itresearchgate.netmdpi.comchem-soc.simdpi.commdpi.com. Some research suggests that π-π interactions can contribute to the formation of three-dimensional network structures in amino acid-based systems, including N-Lauroyl-L-alanine, often in synergy with hydrogen bonding and hydrophobic interactions researchgate.netgoogle.comnih.gov. However, for NLLA specifically, hydrogen bonding and hydrophobic interactions are generally considered the dominant forces researchgate.netmdpi.comchem-soc.si.

Regulation of Self-Assembly Processes

The self-assembly processes of N-Lauroyl-L-alanine systems can be regulated by various factors, including modifications to the molecular architecture and the flexibility of linkers within the gelator molecules. These regulations significantly influence the resulting gel properties and the morphology of the self-assembled nanostructures researchgate.netacs.orgmdpi.com.

Influence of Molecular Architecture and Linker Flexibility

Subtle alterations in the molecular architecture of N-Lauroyl-L-alanine derivatives can lead to profound differences in their self-assembly behavior and gelation properties researchgate.net. For instance, the length of the alkyl chain (hydrophobic end) is a critical factor in regulating self-aggregation and hydrogelation, with hydrophobic interactions and hydrogen bonding playing key roles acs.org.

A comparative study between N-Lauroyl-L-alanine (NLLA) and N-Lauroyl-L-alanine dodecylamide (NLLAD) highlights the impact of molecular structure. NLLAD, with its dodecylamide modification, demonstrated a lower minimum gel concentration (MGC) and a higher gel-to-sol transition temperature (Tgl) compared to NLLA at.uaresearchgate.net. This suggests that structural enhancements can lead to more efficient gelation and increased thermal stability.

Table 1: Comparison of Gelation Properties for NLLA and NLLAD

| Gelator | Minimum Gel Concentration (MGC) | Gel-to-Sol Transition Temperature (Tgl) |

| NLLA | Higher at.uaresearchgate.net | Lower at.uaresearchgate.net |

| NLLAD | Lower at.uaresearchgate.net | Higher at.uaresearchgate.net |

Furthermore, a simple structural modification, such as replacing a terminal carboxylic acid group with a primary amide group (e.g., N-lauroyl-L-alanine-COOH to N-lauroyl-L-alanine-CONH2), has been shown to significantly improve gelation properties. This modification can lower the MGC by at least an order of magnitude and enhance mechanical properties due to additional hydrogen bonding capabilities nih.gov.

Characterization of Self-Assembled Nanostructures (e.g., Microrods, Nanofibers)

The self-assembly of N-Lauroyl-L-alanine and its derivatives typically results in the formation of diverse nanoscale superstructures, which constitute the three-dimensional network of the gel uniroma1.itijdra.comtandfonline.comchem-soc.si. Common morphologies include fibrillar networks, nanofibers, microrods, tapes, rods, ribbons, and sheets researchgate.netuniroma1.itijdra.comresearchgate.nettandfonline.comchem-soc.simdpi.comresearchgate.net. These structures are formed hierarchically, starting from one-dimensional self-assembly into supramolecular polymers, which then bundle into mesoscopic fibers, and finally intertwine to form the gel network researchgate.net.

Various advanced microscopic and spectroscopic techniques are employed to characterize these self-assembled nanostructures:

X-ray Diffraction (XRD) : Used to investigate the crystal structure and packing modes of the gelator aggregates researchgate.netchem-soc.si.

Polarizing Microscopy : Provides insights into the macroscopic organization and birefringence of the gel network at.uaresearchgate.net.

Transmission Electron Microscopy (TEM) : Reveals the detailed morphology of the nanoscale structures, such as twisted nanofibers researchgate.net.

Scanning Electron Microscopy (SEM) : Offers visual evidence of the fibrillar networks and other self-assembled morphologies researchgate.netacs.orgresearchgate.net.

Atomic Force Microscopy (AFM) : Can provide molecular to nanoscopic insights into the formation mechanism of gel-forming fibers researchgate.net.

For instance, N-Lauroyl-L-alanine has been observed to form self-assembled fibrous structures that immobilize solvents researchgate.net. The specific morphology of these aggregates can be influenced by factors such as the solvent used and the molecular structure of the gelator researchgate.netchem-soc.simdpi.com.

Table 2: Characterized Self-Assembled Nanostructures of N-Lauroyl-L-alanine Systems

| Structure Type | Observation Method | Reference |

| Fibrillar networks | SEM researchgate.netacs.orgresearchgate.net | researchgate.netacs.orgresearchgate.net |

| Nanofibers | TEM, SEM researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

| Microrods | - | researchgate.net |

| Tapes | - | chem-soc.si |

| Rods | - | chem-soc.si |

| Ribbons | - | chem-soc.si |

| Sheets | - | chem-soc.si |

Structure Activity Relationship Sar Studies of N Lauroyl L Alanine Based Gelators

Correlations Between Structural Features and Gelation Properties

The gelation performance of N-Lauroyl-L-alanine based compounds is highly dependent on their molecular structure. Subtle changes in the chemical architecture can significantly influence their ability to self-assemble and form stable gels.

Impact of Amide Bond Count on Gelation Performance (e.g., NLLA vs. NLLAD)

The presence and number of amide bonds play a critical role in the gelation performance of N-Lauroyl-L-alanine derivatives. A notable comparison can be drawn between N-Lauroyl-L-alanine (NLLA), which possesses a terminal carboxylic acid group, and its amide-functionalized analogue, N-Lauroyl-L-alanine dodecylamide (NLLAD) or N-lauroyl-L-alanine-CONH2. Research has shown that replacing the terminal carboxylic acid with a primary amide group can dramatically improve gelation properties.

For instance, the amide-functionalized analogue, N-lauroyl-L-alanine-CONH2, has been demonstrated to significantly lower the minimum gelation concentration (MGC) by at least an order of magnitude for a series of N-lauroyl-L-amino acid phase-selective organogelators in decane, compared to the carboxylic acid analogue, N-lauroyl-L-alanine-COOH nih.gov. This structural modification also leads to gels with higher thermal stability (approximately 30 °C increase) and enhanced mechanical properties, exhibiting a five-fold increase in complex modulus nih.gov. These improvements are primarily attributed to the additional hydrogen bonding capabilities introduced by the primary amide functionality, which facilitates stronger intermolecular interactions and more robust self-assembled fibrillar networks nih.gov.

The enhanced hydrogen bonding in the primary amide analogue also enables N-lauroyl-L-alanine-CONH2 to form a self-assembled fibrillar network in water, which is a significant advantage for applications requiring aqueous delivery systems, such as oil spill remediation nih.gov.

The table below summarizes the comparative gelation performance:

| Feature | N-Lauroyl-L-alanine (Carboxylic Acid) | N-Lauroyl-L-alanine-CONH2 (Primary Amide) | Reference |

| Minimum Gelation Conc. | Higher | Significantly Lower | nih.gov |

| Thermal Stability | Lower | Higher (ca. 30 °C increase) | nih.gov |

| Mechanical Properties | Lower | Enhanced (5x increase in complex modulus) | nih.gov |

| Aqueous Network Formation | No | Yes | nih.gov |

Role of Substituent Variations in Derivatives (e.g., Cholesteryl Moiety Positions)

The incorporation and position of various substituents on N-Lauroyl-L-alanine derivatives can profoundly influence their gelation behavior. While specific detailed findings on "Cholesteryl Moiety Positions" directly related to N-Lauroyl-L-alanine were not extensively detailed in the search results, the broader principle of substituent variation's impact is well-established.

Theoretical and Computational Approaches in SAR Analysis

Theoretical and computational methods are increasingly vital tools in understanding and predicting the behavior of supramolecular systems, including N-Lauroyl-L-alanine based gelators. These approaches provide insights into the molecular-level interactions that govern gel formation and stability, complementing experimental studies.

Predictive Models for Supramolecular Assembly and Performance

Predictive models are employed to anticipate the self-assembly behavior and performance of N-Lauroyl-L-alanine derivatives. These models often leverage principles of molecular recognition and non-covalent interactions to forecast how different structural motifs will arrange themselves to form supramolecular networks. By analyzing factors such as hydrogen bonding propensities, hydrophobic interactions, and molecular packing efficiencies, researchers can develop models that predict the likelihood of gelation, the morphology of the self-assembled structures, and the resulting gel properties. While specific details on predictive models for N-Lauroyl-L-alanine were not extensively found, the underlying principles of such models are broadly applicable to low-molecular-weight gelators, aiming to guide the rational design of new gelator molecules.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to investigate the dynamic behavior of molecules and their intermolecular interactions over time. For N-Lauroyl-L-alanine based gelators, MD simulations can provide detailed insights into the forces driving self-assembly, such as hydrogen bonds and van der Waals interactions, which are known to be the main forces implicated in network formation nih.gov.

These simulations can visualize the formation of fibrillar networks, analyze the stability of these aggregates, and quantify the strength of interactions between individual gelator molecules and between gelator molecules and solvent molecules. For example, studies on amino acid gelators like N-lauroyl-L-alanine (NLLA) and N-lauroyl-L-alanine dodecylamide (NLLAD) often employ such simulations to understand their rheological properties and thermal stability at a molecular level researchgate.net. By simulating the movement and interactions of atoms and molecules, researchers can gain a deeper understanding of how structural features translate into macroscopic gelation properties, aiding in the design of more efficient and effective gelators.

Mechanistic Research on Functional Performance of N Lauroyl L Alanine Gels

Elucidation of Gel Formation Mechanisms

The gelation mechanism of N-Lauroyl-L-alanine in organic solvents is driven by the self-assembly of the gelator molecules into a supramolecular structure. uniroma1.it This process is governed by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net Specifically, the amide group in the N-Lauroyl-L-alanine molecule plays a crucial role, with amide-to-amide hydrogen bonding being a primary driving force for the assembly process. nih.gov

The general mechanism involves dissolving the N-Lauroyl-L-alanine in a suitable solvent, typically with heating. uniroma1.it Upon cooling, the affinity between the gelator and the solvent decreases, leading to the self-assembly of the gelator molecules into long, fibrous aggregates. uniroma1.it These fibers then entangle to form a three-dimensional network that entraps and immobilizes the solvent molecules, resulting in the formation of a stable gel. uniroma1.itresearchgate.net Both the amide and the free carboxylic acid groups have been found to be necessary to induce gelation. researchgate.net

The self-assembly of N-Lauroyl-L-alanine molecules leads to the formation of a fibrillar network, which is a result of a crystallization process. uniroma1.it The morphology of this network can be influenced by the solvent used. For instance, in gels made with n-heptane, more than one type of morphological species can be present, indicating polymorphism. nih.gov In contrast, toluene (B28343) gels tend to consist of predominantly one type of morphological species. nih.gov

Scanning electron microscopy (SEM) and atomic force microscopy (AFM) have revealed that the thickness of the fibers in the gel assembly can vary depending on the solvent composition. nih.gov In binary mixtures of n-heptane and toluene, the fiber thickness progressively increases with a higher percentage of toluene. nih.gov The structure of the gelator's molecules, particularly the presence of long hydrocarbon chains, allows for optimal packing and hydrophobic interactions, which contributes to the formation of the gel network. uniroma1.it

The ability of N-Lauroyl-L-alanine to form a gel is highly dependent on the properties of the solvent and the concentration of the gelator. nih.govnih.gov The relationship between the gelator and the solvent, governed by factors like molecular polarity and structure, is critical for gelation to occur. nih.gov

Effect of Solvent:

N-Lauroyl-L-alanine can gel a variety of organic solvents, including both aliphatic and aromatic hydrocarbons. nih.gov Aromatic solvents have been observed to form transparent gels at low critical gelation concentrations (CGC). nih.gov The polarity of the solvent plays a significant role; for example, N-Lauroyl-L-alanine may not dissolve in nonpolar solvents like n-octane and n-hexane, even with heating, thus preventing gel formation. nih.gov The kinetics of gel formation also vary with the solvent; for instance, gels made in n-heptane form faster than those prepared in toluene. nih.gov Furthermore, the thermal stability of the gel is influenced by the solvent, with n-heptane gels being more thermally stable than toluene gels. nih.gov

| Solvent Type | Example Solvents | Gelation Behavior |

|---|---|---|

| Aliphatic Hydrocarbons | n-heptane, n-octane, n-hexane | Efficient gelation in n-heptane; poor solubility in n-octane and n-hexane prevents gelation. nih.govnih.gov |

| Aromatic Hydrocarbons | Toluene | Forms transparent gels at low critical gelation concentrations. nih.govnih.gov |

| Binary Mixtures | n-heptane and Toluene | Gel properties (fiber thickness, thermal stability, viscoelasticity) depend on the composition of the solvent mixture. nih.gov |

Effect of Concentration:

The concentration of N-Lauroyl-L-alanine, often referred to as the critical gelation concentration (CGC) or minimum gelation concentration (MGC), is the minimum amount of the gelator required to form a stable gel. researchgate.netnih.gov This concentration can be quite low, in some cases less than 1.0 wt%. nih.gov The concentration of the gelator also has a direct impact on the thermal stability of the gel; as the gelator concentration increases, the gel-sol dissociation temperature also tends to increase. researchgate.net

Understanding Principles Governing Oil Binding Capacity

N-Lauroyl-L-alanine has been shown to be an effective gelator for a range of oils, including vegetable oils and petroleum fractions like diesel and kerosene. uniroma1.itresearchgate.net The principle behind its oil binding capacity lies in the structural compatibility between the gelator and the oil molecules. uniroma1.it

The N-Lauroyl-L-alanine molecule possesses a long, linear alkyl chain (from the lauroyl group), which is hydrophobic. uniroma1.it This hydrophobic moiety has a structural similarity to the linear alkyl chains present in many oils. uniroma1.it This similarity allows for favorable hydrophobic interactions and efficient packing between the gelator molecules and the oil molecules. uniroma1.it The linear chains of the gelator can overlap, which facilitates the formation of a stable, three-dimensional network that effectively entraps the oil. uniroma1.it This ability to selectively gel the oil phase from an oil-water mixture makes it a subject of interest for applications such as oil spill treatment. researchgate.netmedkoo.com

Advanced Research Applications and Future Directions for N Lauroyl L Alanine Derived Materials

Development of Novel Binary Organogelators and Soft Materials

N-Lauroyl-L-alanine functions as a Low-Molecular-Weight Gelator (LMWG), capable of immobilizing organic solvents to form organogels. Derivatives of alanine, including N-lauroyl-L-alanine, N-lauroyl-L-alanine methyl ester, and N-steroyl-L-alanine (m)ethyl esters, have demonstrated the ability to form organogels with various vegetable oils. Hydrocarbons can also be physically gelled by fatty acid amides derived from natural amino acids. uniroma1.itmdpi.com Research by Palet et al. highlighted that fatty acid amides of natural amino acids can induce gelation at room temperature in different organic solvents, with the gelation efficiency dependent on the lipophilicity of the fatty acid. uniroma1.itmdpi.com

Further investigations have shown that N-lauroyl-L-alanine can efficiently gelate binary solvent mixtures comprising aromatic hydrocarbons, such as toluene (B28343), and aliphatic hydrocarbons, like n-heptane. acs.org Microscopic analyses, including scanning electron microscopy and atomic force microscopy, reveal that the fiber thickness within the gel assembly progressively increases as the percentage of toluene rises in the binary mixture. acs.org Interestingly, the self-assembly patterns differ between individual solvents; toluene gels primarily exhibit one morphological species, while n-heptane gels display a polymorphic nature. acs.org

Thermal stability studies using differential scanning calorimetry indicate that n-heptane gels are more thermally stable than toluene gels, and the thermal stability of gels formed in binary mixtures is influenced by the solvent composition. acs.org Rheological experiments characterize these gels as shear-thinning materials that behave as soft viscoelastic solids. Gels prepared with a higher proportion of toluene in the binary mixture exhibit increased viscoelasticity. acs.org Moreover, time-sweep rheology experiments have shown that the gel formation kinetics are faster in n-heptane compared to toluene. acs.org

The fundamental driving force for gel formation in these materials is attributed to the hydrogen bonding between the amide bonds within the N-lauroyl-L-alanine molecules. at.ua Structural modifications can significantly impact these properties. For instance, replacing the terminal carboxylic acid group of N-lauroyl-L-alanine with a primary amide group, yielding N-lauroyl-L-alanine-CONH₂, leads to substantial improvements. This amide-functionalized analogue demonstrates a minimum gelation concentration (MGC) that is at least an order of magnitude lower, a higher thermal stability (approximately 30 °C increase), and enhanced mechanical properties (a five-fold increase in complex modulus) compared to its carboxylic acid counterpart, N-lauroyl-L-alanine-COOH. These superior properties are primarily due to the additional hydrogen bonding capabilities introduced by the primary amide group. researchgate.netnih.govacs.org

Table 1: Comparative Properties of N-Lauroyl-L-alanine Analogues

| Property | N-Lauroyl-L-alanine-COOH (Carboxylic Acid Analogue) | N-Lauroyl-L-alanine-CONH₂ (Amide Analogue) | Reference |

| Minimum Gelation Conc. (MGC) | Higher | Significantly Lower (at least an order of magnitude) | researchgate.netnih.govacs.org |

| Thermal Stability | Lower | Higher (approx. 30 °C increase) | researchgate.netnih.govacs.org |

| Mechanical Properties | Lower | Enhanced (5 times increase in complex modulus) | researchgate.netnih.govacs.org |

| Driving Force | Hydrogen bonding | Enhanced hydrogen bonding | researchgate.netnih.govacs.org |

Applications in Advanced Separation Technologies (e.g., Oil-Water Mixture Separation)

N-Lauroyl-L-alanine and its derivatives have shown considerable promise as phase-selective organogelators (PSOGs) for advanced separation technologies, particularly in the remediation of oil spills. researchgate.netnih.govrsc.org These compounds can selectively gel various aromatic and aliphatic hydrocarbons, as well as commercial oils such as kerosene, petrol, and paraffin, from biphasic oil-water mixtures. rsc.org Early research by Bhattacharya and Krishnan-Ghosh in 2001 demonstrated that N-lauroyl-L-alanine could gel petroleum effectively at a low MGC of 1.2% w/v. nih.gov

A notable advancement in this area involves the amide-functionalized analogue, N-lauroyl-L-alanine-CONH₂. This modified compound can form a self-assembled fibrillar network directly in water. researchgate.netnih.govacs.org This aqueous network is then capable of actively uptaking and rapidly gelling a wide range of organic solvents, including decane, diesel, and diluted bitumen ("dilbit"), at MGCs of 2.5% w/v or less. researchgate.netnih.govacs.org This water-based delivery system presents significant advantages for oil remediation efforts, as it eliminates the need for harmful carrier solvents. Furthermore, the gel can be easily separated from the water phase, facilitating the recovery of the entrapped oil and the recycling of the gelator, contributing to more sustainable cleanup operations. researchgate.netnih.gov

The oil-binding capacity (OBC) is a critical parameter for evaluating the effectiveness of gelators in separation applications. For N-Lauroyl-L-alanine (NLLA), the OBC for edible oils increases with increasing gelator concentration, reaching over 90% at a 9% NLLA concentration. at.ua The effectiveness of NLLA in retaining liquid oil varies depending on the type of oil, with a observed trend where the OBC for soybean oil is greater than for corn oil, which is greater than for olive oil, and greater than for sesame oil. at.ua Both N-Lauroyl-L-alanine (NLLA) and N-Lauroyl-L-alanine dodecylamide (NLLAD) have demonstrated good performance in separating oil-water mixtures. at.ua

Beyond gelation, N-lauroyl amino acids and their derivatives have also been identified for their oil-releasing activity. These compounds can facilitate the release of oil from oil-coated surfaces, which is relevant for applications in oil reservoirs or contaminated sites, allowing for the recovery or proper disposal of the released oil. google.com Their properties in this context are more akin to wetting agents rather than strong surfactants primarily designed for oil solubilization. google.com

Table 2: Oil Binding Capacity (OBC) of N-Lauroyl-L-alanine (NLLA) for Edible Oils at 9% Concentration

| Oil Type | Oil Binding Capacity (OBC) at 9% NLLA Concentration | Reference |

| Soybean Oil | > 90% (Highest among tested edible oils) | at.ua |

| Corn Oil | > 90% | at.ua |

| Olive Oil | > 90% | at.ua |

| Sesame Oil | > 90% (Lowest among tested edible oils) | at.ua |

Emerging Research Frontiers in Material Science and Engineering

The field of materials science and engineering is a vibrant interdisciplinary domain that integrates principles from physics, chemistry, biology, mathematics, computer science, and data science to advance our understanding and control over the material world. nationalacademies.org This field is constantly evolving, with a strong focus on discovering and producing reliable and economically viable materials that are essential for a vast array of modern technologies and economies. nationalacademies.org

Amino acid-based gelators, such as N-lauroyl-L-alanine, are particularly attractive within this landscape due to their inherent biocompatibility, biodegradability, and non-toxicity, making them excellent candidates for environmentally conscious material solutions. uniroma1.itmdpi.comresearchgate.net The capacity of N-lauroyl-L-alanine to form supramolecular gels through well-defined self-assembly processes, driven by non-covalent interactions, provides a robust platform for innovative material design. at.uaresearchgate.net

Future research directions for N-lauroyl-L-alanine derived materials will likely involve continued efforts to precisely tune their gelation properties—including MGC, thermal stability, and mechanical strength—through targeted structural modifications. The demonstrated success of the amide-functionalized analogue underscores the potential for rational molecular design to optimize performance for specific applications. researchgate.netnih.govacs.org The recyclability of these gelators after their use in oil recovery also highlights a significant avenue for developing truly sustainable material solutions that align with circular economy principles. researchgate.netnih.gov

Beyond the established applications in oil-water separation, the principles of selective gelation and material immobilization offered by N-lauroyl-L-alanine derived materials could be extended to address a broader spectrum of environmental remediation challenges. This includes the potential for removing other pollutants, such as various toxic dyes or heavy metals, from wastewater, as suggested by the efficacy of N-lauroyl-L-alanine xerogels in dye removal. rsc.orgresearchgate.net

The integration of advanced computational approaches, such as machine learning and data-centric methodologies, is an emerging frontier in materials science that can significantly accelerate the discovery and optimization of new materials with desired properties. nist.gov Applying these techniques to N-lauroyl-L-alanine derived materials could lead to the rapid identification of novel structures with enhanced performance for specific applications. Furthermore, the inherent self-assembly and tunable characteristics of these materials position them to contribute to other cutting-edge areas within materials science and engineering, including the development of intelligent materials, advanced composites, and solutions for sustainable manufacturing and surface engineering. aus.edu

Q & A

Basic: What foundational steps should guide experimental design for synthesizing 3-NLLA?

Answer:

Designing experiments for synthesizing 3-NLLA requires rigorous planning to ensure reproducibility and validity. Key steps include:

- Literature Review : Systematically analyze prior synthesis protocols, identifying gaps or inconsistencies in reaction conditions (e.g., catalysts, solvents). Use peer-reviewed journals and institutional databases to avoid unreliable sources .

- Hypothesis Formulation : Define clear objectives, such as optimizing yield or reducing byproducts, based on existing contradictions in reported methods (e.g., conflicting temperature ranges) .

- Data Triangulation : Validate results using multiple analytical techniques (e.g., NMR, HPLC) to confirm compound purity and structure .

- Documentation : Adhere to MLA or APA guidelines for citing sources and describing procedures, ensuring traceability .

Advanced: How can researchers resolve contradictions in spectroscopic data during 3-NLLA characterization?

Answer:

Contradictions in spectroscopic data often arise from environmental variability or instrumental limitations. Methodological strategies include:

- Contextualizing Contradictions : Compare data across studies to identify systemic biases (e.g., solvent effects on NMR shifts) .

- Triangulation : Cross-validate findings using complementary techniques (e.g., IR spectroscopy alongside X-ray crystallography) to isolate artifacts .

- Error Analysis : Quantify uncertainties in measurements (e.g., signal-to-noise ratios in mass spectrometry) and statistically model their impact on conclusions .

- Peer Review : Engage in collaborative forums to critique conflicting interpretations, fostering consensus on analytical standards .

Basic: What citation practices are critical when documenting 3-NLLA research?

Answer:

Proper citation ensures academic integrity and reproducibility:

- Source Selection : Prioritize peer-reviewed journals, institutional repositories (.edu domains), and established chemical databases, avoiding non-scholarly platforms like Wikipedia .

- MLA/APA Compliance : Format in-text citations and reference lists consistently. For example, in MLA: (Author Page); in APA: (Author, Year). Use automated tools like Google Scholar’s citation generator to minimize errors .

- Paraphrasing Ethics : Summarize methodologies without plagiarism, citing original authors even when rephrasing statistical interpretations .

Advanced: What methodologies effectively analyze 3-NLLA’s stability under environmental stressors?

Answer:

Advanced stability studies require multi-modal approaches:

- Controlled Variable Testing : Systematically vary temperature, pH, and humidity in controlled chambers, documenting degradation kinetics via HPLC .

- Longitudinal Design : Track structural changes over extended periods, using accelerated aging models to predict shelf-life .

- Contradiction Management : Address conflicting stability reports by isolating confounding factors (e.g., impurities from synthesis) and replicating conditions .

- Data Transparency : Publish raw datasets and calibration curves in supplementary materials, enabling peer validation .

Basic: How should researchers structure a literature review for 3-NLLA’s pharmacological applications?

Answer:

- Thematic Organization : Group studies by application (e.g., antiviral vs. anticancer), highlighting methodological disparities in efficacy assays .

- Critical Appraisal : Evaluate sources for bias (e.g., industry-funded studies overemphasizing positive outcomes) using criteria from .

- Gap Identification : Note understudied areas, such as long-term toxicity, to justify novel research directions .

Advanced: What strategies mitigate bias in 3-NLLA’s in vivo toxicity studies?

Answer:

- Blinded Trials : Separate researchers handling data collection from those administering treatments to reduce observer bias .

- Diverse Models : Use multiple animal species or organoid systems to assess cross-species validity of toxicological endpoints .

- Conflict Disclosure : Report funding sources and institutional affiliations in manuscripts to contextualize potential biases .

- Meta-Analysis : Aggregate data from independent studies to identify consensus or outliers in toxicity profiles .

Basic: How to ensure methodological rigor in 3-NLLA’s kinetic studies?

Answer:

- Calibration Standards : Regularly validate spectrophotometers and chromatographs with certified reference materials .

- Replication : Perform triplicate runs under identical conditions, calculating standard deviations to confirm precision .

- Negative Controls : Include solvent-only groups to distinguish background noise from reaction-specific signals .

Advanced: What frameworks address ethical contradictions in 3-NLLA’s dual-use research (e.g., therapeutic vs. biohazard risks)?

Answer:

- Stakeholder Analysis : Engage ethicists, policymakers, and industry experts to weigh benefits against misuse potential .

- Precautionary Principle : Design containment protocols for high-risk experiments (e.g., gene-editing applications) .

- Transparency Advocacy : Publish risk-benefit analyses in open-access formats, fostering interdisciplinary dialogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.